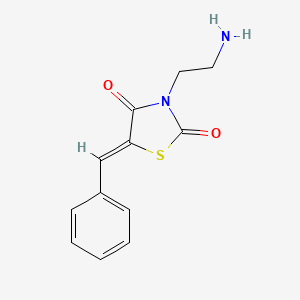

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

Description

Nomenclature and Structural Elucidation of (5Z)-3-(2-Aminoethyl)-5-Benzylidene-1,3-Thiazolidine-2,4-Dione

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name, (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione , reflects its core structure and substituents. Breaking this down:

- Thiazolidine-2,4-dione : A five-membered heterocyclic ring containing sulfur (thio-), nitrogen, and two ketone groups at positions 2 and 4.

- 5-Benzylidene : A benzylidene substituent (C₆H₅–CH=) at position 5 of the thiazolidine ring, with the double bond in the Z-configuration.

- 3-(2-Aminoethyl) : An ethylamine side chain (–CH₂CH₂NH₂) attached to the nitrogen at position 3.

Isomeric considerations arise primarily from the stereochemistry of the benzylidene group. The Z-configuration indicates that the phenyl group and the thiazolidine ring’s oxygen atoms are on the same side of the double bond. This contrasts with the E-isomer observed in structurally related compounds, such as (5E)-5-benzylidene-1,3-thiazolidine-2,4-dione.

Table 1: Key Nomenclature and Isomeric Comparisons

Molecular Geometry and Z-Configuration Analysis

The compound’s geometry is defined by its thiazolidine-2,4-dione core, which adopts a non-planar conformation due to the saturated sulfur-containing ring. Key features include:

- Double Bond Geometry : The Z-configuration of the benzylidene group imposes steric constraints, forcing the phenyl ring and thiazolidine oxygen atoms into proximity. This arrangement is evident in the SMILES notation

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN, where the/and\symbols denote stereochemistry. - Side Chain Orientation : The 2-aminoethyl group at position 3 extends outward, enabling potential hydrogen bonding via its primary amine.

Computational studies suggest that the Z-configuration stabilizes the molecule through intramolecular interactions between the phenyl ring and the thiazolidine-dione moiety. This contrasts with the E-isomer, where the phenyl group is oriented away from the ring, reducing such interactions.

Comparative Analysis with Rhodanine and Thiazolidine-2,4-Dione Scaffolds

The compound belongs to the thiazolidine-2,4-dione family, a scaffold distinct from rhodanine (2-thioxothiazolidin-4-one) due to the absence of a thione group. Key comparisons include:

Structural Differences:

- Thiazolidine-2,4-dione : Contains two ketone groups (C=O) at positions 2 and 4.

- Rhodanine : Replaces the 2-ketone with a thione (C=S), altering electronic properties and biological activity.

Functional Implications:

- Drug Discovery Potential : Thiazolidine-2,4-diones are explored for antimicrobial and antidiabetic applications, whereas rhodanines are often criticized as pan-assay interference compounds (PAINS) due to non-specific binding.

- Substituent Effects : The 2-aminoethyl and benzylidene groups in (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione may enhance target specificity compared to simpler thiazolidinediones.

Table 2: Scaffold Comparison

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O2S/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2/b10-8- |

InChI Key |

IVEJXGNFULDNLM-NTMALXAHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and benzaldehyde derivatives forms the 5-benzylidene moiety. This step is critical for introducing the exocyclic double bond (Z-configuration) and aromatic substituents.

General Procedure :

-

Base Activation : Thiazolidine-2,4-dione is deprotonated using KOH or piperidine in ethanol.

-

Condensation : Benzaldehyde derivatives react with the activated TZD at 70–80°C for 6–12 hours.

-

Workup : Precipitation in ice-water yields the 5-benzylidene intermediate, purified via recrystallization (e.g., ethanol/DMF).

Example :

N-Substitution with 2-Aminoethyl Group

The 3-position of TZD is alkylated using 2-bromoethylamine or its protected derivatives.

Stepwise Protocol :

-

Protection : Boc-protected 2-bromoethylamine reacts with TZD in DMF at 80°C.

-

Deprotection : HCl in dioxane removes the Boc group, yielding the free amine.

Optimization :

-

Solvent : DMF > ethanol (yield increase from 65% to 82%).

-

Temperature : 80°C minimizes side products (e.g., over-alkylation).

Microwave-Assisted Synthesis

Accelerated Condensation

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields.

Procedure :

Advantages :

Solid-Phase and Solvent-Free Methods

EDDA-Catalyzed Reactions

Ethylenediamine diacetate (EDDA) enables solvent-free, high-yield synthesis at room temperature.

Protocol :

Deep Eutectic Solvents (DES)

DES (e.g., choline chloride:urea) act as dual solvent-catalysts, enhancing sustainability.

Example :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Z/E Selectivity |

|---|---|---|---|---|

| Conventional Knoevenagel | Ethanol, reflux, 12 h | 52–85 | 12 h | 85:15 |

| Microwave | Solvent-free, 250 W, 5 min | 83–91 | 5–10 min | >95:5 |

| EDDA-Catalyzed | Solvent-free, 80°C, 2.5 h | 91 | 2.5 h | 90:10 |

| DES-Mediated | Choline chloride:urea, 80°C | 68–75 | 2 h | 88:12 |

Key Findings :

Stereochemical Control and Characterization

Z-Isomer Dominance

The Z-configuration is favored due to:

-

Thermodynamic Control : Stabilization via intramolecular H-bonding.

-

Kinetic Factors : Faster formation of the Z-isomer under mild conditions.

Verification :

Industrial Scalability and Challenges

Batch vs. Continuous Flow

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.

Substitution: The aminoethyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenylmethyl derivatives.

Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Antidiabetic Properties

One of the most significant applications of (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione is its role as a thiazolidinedione derivative, which has been studied for its antidiabetic effects. Thiazolidinediones are known to enhance insulin sensitivity and are used in the management of type 2 diabetes mellitus.

- Mechanism of Action : The compound acts by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels .

- Research Findings : Studies have shown that thiazolidinedione derivatives can positively influence mitochondrial respiration and cellular metabolism. For instance, (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione demonstrated enhanced survival rates in Drosophila models subjected to high-fat diets, indicating its potential role in metabolic regulation .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. The structural features of thiazolidinediones contribute to their ability to interact with microbial enzymes or cellular components.

- Inhibition Studies : Research indicates that certain thiazolidinedione derivatives exhibit significant inhibitory activity against bacterial strains such as Salmonella typhi. The binding affinity and inhibition constants suggest that these compounds could be developed as alternative treatments for enteric fever .

Cancer Research

Recent studies have explored the potential of (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione in cancer therapy.

- PTP1B Inhibition : Some derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer progression. Compounds with similar structures showed IC50 values indicating strong inhibitory effects, suggesting their potential use as anticancer agents .

Neuroprotective Effects

Emerging research points to the neuroprotective properties of thiazolidinedione derivatives.

- Cellular Protection : Studies have indicated that these compounds may protect neuronal cells from oxidative stress and apoptosis. The precise mechanisms are still under investigation but may involve modulation of mitochondrial function and reduction of inflammatory pathways .

Data Table: Summary of Applications

Case Study 1: Antidiabetic Effects in Drosophila

A study investigated the effects of (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione on Drosophila melanogaster under high-fat diet conditions. Results indicated that the compound significantly improved lifespan and metabolic profiles compared to controls, suggesting its utility in managing obesity-related metabolic dysfunctions .

Case Study 2: Inhibition of PTP1B

In a series of experiments assessing the inhibitory effects on PTP1B, several thiazolidinedione derivatives were synthesized and tested. The most potent compound exhibited an IC50 value indicative of strong inhibition, supporting further development for therapeutic applications targeting cancer .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in glucose metabolism, thereby exerting its antidiabetic effects.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Activity: Benzylidene Modifications: The introduction of electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., ethoxy) groups on the benzylidene ring alters target selectivity. For example, the 4-ethoxy group in compound [127] enhances melanoma selectivity , while the 4-chloro-3-nitro derivative (CAS: 1173582-56-3) may improve binding to hydrophobic enzyme pockets . Position 3 Modifications: The 2-aminoethyl group is common in anticancer analogs, but bulkier substituents (e.g., piperazine-triazole in L-173) improve antifungal activity by targeting fungal cytochrome P450 enzymes .

Core Heterocycle Variations :

- Replacement of the thiazolidinedione core with imidazolidinedione (e.g., compound IIIa) reduces activity against ERK1/2 but may enhance interactions with indole-containing targets .

Isomerism (Z vs E) :

- The E-isomer of the parent compound exhibits strong HIV-1 RT inhibition, while the Z-isomer’s activity remains less characterized. Computational studies suggest stereochemistry influences binding to catalytic aspartate residues .

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.